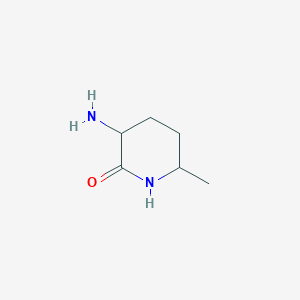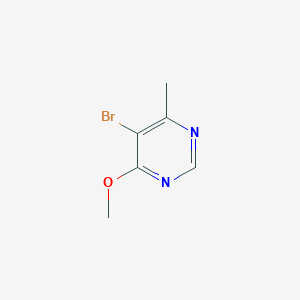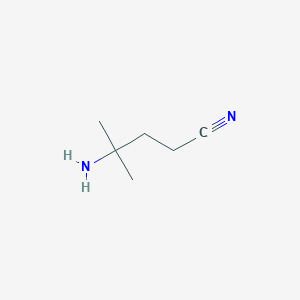
2-Bromo-5-(trifluorometil)pirazina
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)pyrazine is a useful research compound. Its molecular formula is C5H2BrF3N2 and its molecular weight is 226.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(trifluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(trifluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2-Bromo-5-(trifluorometil)pirazina: es un valioso bloque de construcción en la síntesis orgánica. Se puede usar para introducir el grupo trifluorometil, que es significativo en los productos farmacéuticos debido a su capacidad para mejorar la bioactividad y la estabilidad metabólica de los compuestos terapéuticos .
Química Medicinal
En la química medicinal, este compuesto sirve como precursor para la síntesis de varias moléculas biológicamente activas. Su incorporación a los candidatos a fármacos puede mejorar las propiedades farmacocinéticas y aumentar la afinidad de unión a los objetivos biológicos .
Química Agrícola
El grupo trifluorometil también es importante en el desarrollo de agroquímicosThis compound se puede utilizar para crear pesticidas y herbicidas con mayor potencia y mayor duración de acción .
Ciencia de Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en la síntesis de materiales avanzados que requieren la incorporación de pirazinas fluoradas, que pueden impartir propiedades físicas y químicas únicas .
Catálisis
This compound: puede actuar como ligando o catalizador en diversas reacciones químicas. Su estructura única le permite facilitar reacciones que de otro modo serían difíciles de lograr .
Investigación de Química del Flúor
Como compuesto fluorado, se utiliza ampliamente en la investigación de química del flúor para estudiar los efectos de la fluoración en la reactividad química y la estabilidad .
Materiales Fotovoltaicos
Por último, se puede utilizar en el desarrollo de materiales fotovoltaicos donde las pirazinas fluoradas pueden desempeñar un papel en el diseño de nuevas células solares con mayor eficiencia y estabilidad .
Mecanismo De Acción
Target of Action
It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent . This suggests that its targets could be related to the palladium catalyst and the Refomatsky reagent in the context of carbon-carbon bond formation .
Mode of Action
2-Bromo-5-(trifluoromethyl)pyrazine interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a carbon-carbon bond between the 2-Bromo-5-(trifluoromethyl)pyrazine and another organic compound, facilitated by a palladium catalyst . The process is characterized by exceptionally mild and functional group tolerant reaction conditions .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a part in the synthesis of complex organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(trifluoromethyl)pyrazine’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result of its action is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyrazine can be influenced by various environmental factors. For instance, it is recommended to be stored under an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRATCPZBXTQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)









